5,7-Dibromobenzo[c]isothiazol-3-amine
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Overview
Description
5,7-Dibromobenzo[c]isothiazol-3-amine is a heterocyclic compound that belongs to the benzothiazole family Benzothiazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,7-Dibromobenzo[c]isothiazol-3-amine typically involves the bromination of 2,1-benzothiazol-3-amine. One common method is the reaction of 2,1-benzothiazol-3-amine with bromine in the presence of a suitable solvent such as acetic acid or chloroform. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination .
Industrial Production Methods
Industrial production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This method allows for better control over reaction conditions and yields higher purity products. Additionally, microwave-assisted synthesis can be employed to reduce reaction times and improve overall efficiency .
Chemical Reactions Analysis
Types of Reactions
5,7-Dibromobenzo[c]isothiazol-3-amine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form sulfoxides or sulfones, and reduction to form amines or thiols.
Coupling Reactions: It can participate in coupling reactions with aryl or alkyl halides to form more complex structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and alkoxides. Reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) at elevated temperatures.
Oxidation and Reduction: Oxidizing agents such as hydrogen peroxide or potassium permanganate, and reducing agents like lithium aluminum hydride or sodium borohydride, are commonly used.
Coupling Reactions: Palladium-catalyzed coupling reactions, such as Suzuki or Heck reactions, are frequently employed.
Major Products Formed
Substitution Reactions: Products include substituted benzothiazoles with various functional groups.
Oxidation and Reduction: Products include sulfoxides, sulfones, and reduced amines or thiols.
Coupling Reactions: Products include more complex benzothiazole derivatives with extended conjugation or additional functional groups.
Scientific Research Applications
5,7-Dibromobenzo[c]isothiazol-3-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological targets.
Medicine: Explored for its potential therapeutic applications, including as an inhibitor of specific enzymes or receptors.
Mechanism of Action
The mechanism of action of 5,7-Dibromobenzo[c]isothiazol-3-amine involves its interaction with specific molecular targets. For example, it may inhibit enzyme activity by binding to the active site or interfere with cellular processes by interacting with DNA or proteins. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
2,1-Benzothiazol-3-amine: The parent compound without bromine substitutions.
5-Bromo-2,1-benzothiazol-3-amine: A mono-brominated derivative.
7-Bromo-2,1-benzothiazol-3-amine: Another mono-brominated derivative.
Uniqueness
5,7-Dibromobenzo[c]isothiazol-3-amine is unique due to the presence of two bromine atoms, which enhances its reactivity and potential for further functionalization. This makes it a valuable intermediate for the synthesis of more complex molecules with diverse applications.
Properties
CAS No. |
14346-17-9 |
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Molecular Formula |
C7H4Br2N2S |
Molecular Weight |
308 g/mol |
IUPAC Name |
5,7-dibromo-2,1-benzothiazol-3-amine |
InChI |
InChI=1S/C7H4Br2N2S/c8-3-1-4-6(5(9)2-3)11-12-7(4)10/h1-2H,10H2 |
InChI Key |
BKBGECFJQWIQBW-UHFFFAOYSA-N |
SMILES |
C1=C(C=C(C2=NSC(=C21)N)Br)Br |
Canonical SMILES |
C1=C(C=C(C2=NSC(=C21)N)Br)Br |
Synonyms |
3-Amino-5,7-dibromo-2,1-benzisothiazole |
Origin of Product |
United States |
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